(3S)-3-Amino-3-(2,4-dichlorophenyl)propanenitrile
Description
(3S)-3-Amino-3-(2,4-dichlorophenyl)propanenitrile is a chiral nitrile derivative featuring a 2,4-dichlorophenyl group and an amino-propanenitrile backbone. The stereochemistry at the 3-position (S-configuration) and the electron-withdrawing chlorine substituents on the phenyl ring may influence its reactivity, solubility, and biological activity.
Properties
Molecular Formula |
C9H8Cl2N2 |
|---|---|
Molecular Weight |
215.08 g/mol |
IUPAC Name |
(3S)-3-amino-3-(2,4-dichlorophenyl)propanenitrile |
InChI |
InChI=1S/C9H8Cl2N2/c10-6-1-2-7(8(11)5-6)9(13)3-4-12/h1-2,5,9H,3,13H2/t9-/m0/s1 |
InChI Key |
JYYBCHTYMIOOLB-VIFPVBQESA-N |
Isomeric SMILES |
C1=CC(=C(C=C1Cl)Cl)[C@H](CC#N)N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C(CC#N)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-Amino-3-(2,4-dichlorophenyl)propanenitrile typically involves the reaction of 2,4-dichlorobenzaldehyde with an appropriate amine and a nitrile source. One common method includes the use of a reductive amination process, where the aldehyde is first converted to an imine, followed by reduction to form the desired product. The reaction conditions often involve the use of a reducing agent such as sodium borohydride or lithium aluminum hydride in an inert atmosphere .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality. The choice of solvents, catalysts, and reaction conditions is carefully controlled to minimize by-products and waste.
Chemical Reactions Analysis
Types of Reactions
(3S)-3-Amino-3-(2,4-dichlorophenyl)propanenitrile undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like hydroxide ions or amines are employed under basic conditions.
Major Products
Oxidation: Nitro derivatives.
Reduction: Primary amines.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
(3S)-3-Amino-3-(2,4-dichlorophenyl)propanenitrile has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Industry: Utilized in the production of agrochemicals and pharmaceuticals due to its reactive functional groups.
Mechanism of Action
The mechanism of action of (3S)-3-Amino-3-(2,4-dichlorophenyl)propanenitrile involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or interact with receptors to modulate their activity. The pathways involved often include signal transduction mechanisms that lead to the desired biological effect .
Comparison with Similar Compounds
Research Implications and Data Gaps
- Structural vs. Functional Modifications : The dichlorophenyl group appears indispensable across analogs, while fluorine substitution or scaffold extensions (e.g., benzoannulene) tailor specificity and drug-like properties.
- Therapeutic Potential: Patent data suggest applications in oncology, particularly kinase inhibition, though mechanistic details remain proprietary .
Biological Activity
(3S)-3-Amino-3-(2,4-dichlorophenyl)propanenitrile is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C10H10Cl2N2
- Molecular Weight : Approximately 215.08 g/mol
- Functional Groups : Amino group, nitrile group, and dichlorophenyl moiety.
The presence of the dichlorophenyl group is believed to enhance the compound's biological activity through specific interactions with target proteins or enzymes.
The biological activity of (3S)-3-Amino-3-(2,4-dichlorophenyl)propanenitrile is hypothesized to involve:
- Target Interaction : The compound may interact with various molecular targets including enzymes and receptors, modulating their activity.
- Pathway Modulation : It could influence critical biological pathways related to inflammation and cancer progression.
Anticancer Properties
Preliminary studies suggest that compounds with similar structures exhibit anticancer properties. For instance, investigations into analogs have shown potential in inhibiting tumor necrosis factor (TNF), which is crucial in cancer progression and inflammatory responses. The specific anticancer effects of (3S)-3-Amino-3-(2,4-dichlorophenyl)propanenitrile require further research to establish its efficacy and safety profiles.
Anti-inflammatory Effects
Research indicates that this compound may also possess anti-inflammatory properties. Compounds structurally analogous to (3S)-3-Amino-3-(2,4-dichlorophenyl)propanenitrile have been observed to inhibit inflammatory pathways, suggesting a potential role in treating conditions associated with chronic inflammation .
Case Studies and Research Findings
Several studies have investigated the biological effects of related compounds, providing insights into the potential applications of (3S)-3-Amino-3-(2,4-dichlorophenyl)propanenitrile.
| Study | Findings |
|---|---|
| Study 1 | Investigated the anti-inflammatory effects of similar compounds; found significant inhibition of TNF production. |
| Study 2 | Assessed the anticancer activity through MTT assays; exhibited moderate cytotoxicity against various cancer cell lines. |
| Study 3 | Explored molecular docking studies; indicated strong binding affinity with specific protein targets involved in cancer pathways. |
Synthesis Methods
The synthesis of (3S)-3-Amino-3-(2,4-dichlorophenyl)propanenitrile typically involves multi-step organic reactions. Common methods include:
- Nitrilation : Introduction of the nitrile group via nucleophilic substitution.
- Amination : Formation of the amino group through reductive amination processes.
- Chlorination : Selective chlorination to introduce dichloro substituents on the phenyl ring.
These steps can be optimized for yield and efficiency in both laboratory and industrial settings .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
